molecular formula C10H12O B012423 2-Ethyl-6-methylbenzaldehyde CAS No. 106976-44-7

2-Ethyl-6-methylbenzaldehyde

Cat. No.: B012423
CAS No.: 106976-44-7
M. Wt: 148.2 g/mol
InChI Key: QUEDYNFRLQIQHB-UHFFFAOYSA-N
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Description

2-Ethyl-6-methylbenzaldehyde: is an organic compound with the chemical formula C10H12O . It is a derivative of benzaldehyde, characterized by the presence of an ethyl group at the second position and a methyl group at the sixth position on the benzene ring. This compound is known for its pleasant odor and is commonly used in the fragrance industry .

Scientific Research Applications

2-Ethyl-6-methylbenzaldehyde has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-6-methylbenzaldehyde can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 2-ethyl-6-methylbenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves the oxidation of 2-ethyl-6-methyltoluene using oxidizing agents such as potassium permanganate or chromium trioxide. This method is preferred due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-ethyl-6-methylbenzaldehyde is primarily related to its chemical reactivity. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts. In biological systems, it may interact with proteins and enzymes, altering their function and activity. The specific molecular targets and pathways involved depend on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-6-methylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its pleasant odor and reactivity make it valuable in both the fragrance industry and scientific research .

Properties

IUPAC Name

2-ethyl-6-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-3-9-6-4-5-8(2)10(9)7-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEDYNFRLQIQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629460
Record name 2-Ethyl-6-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106976-44-7
Record name 2-Ethyl-6-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared using methodology described in Synthesis 1999, 2138-2144. To a solution of 3.20 g (15.3 mmol) butyl-[1-(2-chloro-6-methyl-phenyl)-meth-(E)-ylidene]-amine in 30 ml tetrahydrofuran at 0° C. was added 0.19 g (1.53 mmol) manganese(II) chloride. 15.3 ml (30.5 mmol) of a 2 M solution of ethylmagnesium chloride in diethyl ether was then added dropwise while the temperature of the reaction mixture was maintained at 5-10° C. After the addition was complete, the reaction mixture was stirred for a further 90 minutes, during which time the temperature rose to 50° C. (exotherm). The reaction mixture was then quenched by dropwise addition of water before being diluted with ethyl acetate. The mixture was then washed sequentially with water and with saturated brine. The phases were separated and the organic phase was dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by flash chromatography (silica gel, ethyl acetate/heptane gradient) to afford 1.88 g (83%) of the title compound as a yellow oil. 1H-NMR (CDCl3): 1.26 (3H, t, CH3), 2.60 (3H, s, CH3), 2.98 (2H, q, CH2), 7.09 (1H, d, ArH), 7.12 (1H, d, ArH), 7.35 (1H, dd, ArH), 10.6 (1H, s, CHO).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
manganese(II) chloride
Quantity
0.19 g
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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